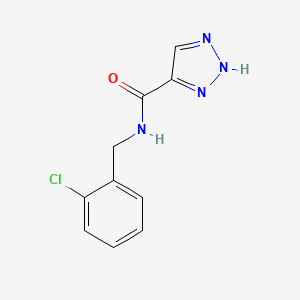

N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-8-4-2-1-3-7(8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHYHDVLNGLSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds due to the carboxamide functional group. The presence of the 2-chlorobenzyl group introduces unique electronic properties that enhance its biological interactions. The synthesis typically involves reactions between 2-chlorobenzonitrile and glycine hydrazide under acidic conditions, allowing for the formation of the triazole scaffold .

1. Anti-Cholinesterase Activity

One of the notable activities of this compound is its anti-cholinesterase effect. A derivative of this compound demonstrated an IC50 value of 15.42 μM in inhibiting acetylcholinesterase (AChE) activity, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer’s . The compound exhibited dual binding capabilities to both the catalytic active site and the peripheral anionic site of AChE, enhancing its efficacy .

2. Neuroprotective Effects

In addition to its anti-cholinesterase activity, this compound has shown neuroprotective effects against oxidative stress-induced cell death. In experiments with PC12 neurons exposed to H₂O₂, it significantly reduced cell death, suggesting potential for neuroprotection in conditions characterized by oxidative stress .

3. Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator. The mechanism involves blocking the NF-κB signaling pathway, which is crucial for inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Neuroprotective Mechanisms

A study evaluated the neuroprotective effects of a related triazole compound in scopolamine-induced Alzheimer’s model mice. Treatment with this compound led to significant improvements in cognitive function and memory retention, highlighting its potential as a therapeutic agent for Alzheimer’s disease .

Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Anti-Cholinesterase | 15.42 | Dual binding to AChE sites |

| Neuroprotective | - | Reduction of H₂O₂-induced cell death |

| Anti-Inflammatory | - | Inhibition of NF-κB signaling pathway |

Scientific Research Applications

Anti-Cholinesterase Activity

One of the most notable applications of this compound is its anti-cholinesterase activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. A derivative of this compound demonstrated an IC50 value of 15.42 μM in inhibiting acetylcholinesterase (AChE) activity. This dual binding capability to both the catalytic active site and the peripheral anionic site of AChE enhances its efficacy as a therapeutic agent against cognitive decline associated with Alzheimer's disease .

Neuroprotective Effects

N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide has shown promising neuroprotective effects against oxidative stress-induced cell death. In studies involving PC12 neurons exposed to hydrogen peroxide (H₂O₂), the compound significantly reduced cell death rates, suggesting potential applications in protecting neuronal cells from oxidative damage .

Case Study: Neuroprotective Mechanisms

A study evaluated a related triazole compound's neuroprotective effects in scopolamine-induced Alzheimer’s model mice. Treatment led to significant improvements in cognitive function and memory retention, reinforcing the potential therapeutic role of triazoles in neurodegenerative conditions .

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. The mechanism involves blocking the NF-κB signaling pathway, which plays a critical role in inflammation . This suggests that this compound could be beneficial for treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Anti-Cholinesterase | 15.42 | Dual binding to AChE sites |

| Neuroprotective | - | Reduction of H₂O₂-induced cell death |

| Anti-Inflammatory | - | Inhibition of NF-κB signaling pathway |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide with key analogs, focusing on structural features, physicochemical properties, and implications for bioavailability or activity.

Structural and Substituent Variations

Key Observations :

- Positional Isomerism : The carboxamide group’s position (4 vs. 5) significantly impacts electronic properties. For example, the 5-carboxamide in the target compound may enhance hydrogen-bonding capacity compared to 4-carboxamide derivatives .

- Substituent Effects : Bulky groups (e.g., tetrafluorobiphenyl in compound 9) increase lipophilicity but may reduce solubility. Electron-withdrawing groups (e.g., trifluoromethyl in 19c) enhance metabolic stability but could hinder passive diffusion .

Key Observations :

- Melting Points : Fluorinated or rigid analogs (e.g., compound 9) exhibit higher melting points, suggesting stronger crystal packing, while flexible substituents (e.g., benzyloxy in 19c) lower melting points .

- Synthetic Efficiency : High yields (e.g., 95% for 15h) are achievable with optimized coupling reactions, though regioselectivity in triazole synthesis remains a challenge for the target compound .

Q & A

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide?

The compound is typically synthesized via a multi-step approach involving:

- Condensation reactions : For example, coupling 2-chlorobenzylamine with a triazole-carboxylic acid derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the carboxamide bond .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to construct the triazole ring, followed by functionalization of the carboxamide group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Validate purity via HPLC or LC-MS.

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters and hydrogen bonding networks .

- Spectroscopy : - and -NMR to verify proton environments and carbon frameworks (e.g., chlorobenzyl aromatic signals at ~7.2–7.5 ppm, triazole protons at ~8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHClNO).

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the carboxamide group .

- Disposal : Neutralize with dilute sodium bicarbonate before incineration in a licensed hazardous waste facility. Always consult institutional safety guidelines.

Advanced Research Questions

Q. How can solubility limitations of this compound be addressed for in vitro assays?

- Structural modifications : Introduce polar substituents (e.g., hydroxyl, amine) on the chlorobenzyl ring to reduce logP and enhance aqueous solubility. Monitor changes using calculated polar surface area (PSA; aim for ≤140 Ų) .

- Formulation strategies : Use co-solvents (DMSO/PEG-400) or nanoemulsions to improve dispersibility without altering bioactivity .

Q. How should conflicting bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines) and validate target engagement via orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., varying substituents on the triazole or benzyl groups) to identify critical pharmacophores. For example, replacing the 2-chlorobenzyl group with a 4-fluorobenzyl moiety may alter enzyme selectivity .

Q. What advanced crystallographic methods resolve challenges in structural refinement?

- High-resolution data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For weak diffraction, apply anisotropic displacement parameters and restraints for bond lengths/angles .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O bonds in the carboxamide group) using Olex2 or Mercury to predict packing motifs .

Q. How do molecular properties influence the pharmacokinetic profile of this compound?

- Rotatable bonds : Minimize flexibility (≤10 rotatable bonds) to enhance oral bioavailability. The chlorobenzyl group contributes rigidity but may increase logP .

- Permeability : Optimize hydrogen bond donors/acceptors (≤12 total) to balance membrane permeation and solubility. For CNS targets, ensure PSA ≤90 Ų for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.